molecular formula C19H20ClN3O2 B2770053 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 554405-96-8

4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No. B2770053
CAS RN: 554405-96-8
M. Wt: 357.84
InChI Key: RGVJYHXOUGSGIM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrazolone ring, and a chloroacetyl group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyrazolone is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The chloroacetyl group is a functional group consisting of a chlorine atom bonded to an acetyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyrazolone rings would contribute to the three-dimensional shape of the molecule . The presence of the chloroacetyl group could also influence the molecule’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The chloroacetyl group is typically highly reactive and could undergo various chemical reactions . The pyrrolidine and pyrazolone rings might also participate in reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting and boiling points, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • A general method for the synthesis of 4-(alkyl)pyrazoles has been developed, showcasing the versatility in the creation of pyrazole derivatives. This method involves the reaction between organyl diethylacetals and the Vilsmeier reagent, leading to ethoxy- and dimethylamino-acroleins, which then react directly with hydrazine monohydrogenchloride to yield desired (4-substituted)pyrazoles (Reger et al., 2003).

Antimicrobial and Anticancer Activities

  • Some imidazolyl-thioacetyl-pyrazolinone derivatives have been synthesized and investigated for their antinociceptive and anticancer activities, highlighting the compound's potential in medical applications (Demirayak et al., 2010).
  • New pyrazolopyridines derivatives were synthesized using a microwave-assisted method and tested for their antioxidant, antitumor, and antimicrobial activities, demonstrating significant potential against liver and breast cell lines (El‐Borai et al., 2013).
  • A series of novel isoxazoline incorporated pyrrole derivatives have been synthesized and screened for their antibacterial activity, showing the scope of pyrrole derivatives in developing new antimicrobial agents (Kumar et al., 2017).

Electropolymerization and Material Applications

  • Research into self-assembled monolayers of aromatic pyrrole derivatives has been conducted to improve the properties of (co)polymerized poly(pyrrole) layers, offering insights into the material science applications of such compounds (Schneider et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical compound, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological effects. For example, compounds containing a chloroacetyl group can be hazardous and require careful handling .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and investigating its potential uses in fields like medicinal chemistry .

properties

IUPAC Name

4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-12-10-16(17(24)11-20)13(2)22(12)18-14(3)21(4)23(19(18)25)15-8-6-5-7-9-15/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVJYHXOUGSGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 4
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 5
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 6
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

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